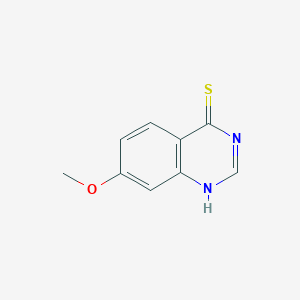

7-methoxy-1H-quinazoline-4-thione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1H-quinazoline-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-12-6-2-3-7-8(4-6)10-5-11-9(7)13/h2-5H,1H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZCQPRGAVRJND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=S)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Quinazoline 4 Thione Scaffolds in Medicinal Chemistry Research

The quinazoline (B50416) core is a well-established pharmacophore, and its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and analgesic properties. nih.gov The modification of the quinazoline ring at various positions, particularly at the 2, 3, and 4-positions, has been a fruitful strategy in drug discovery.

The introduction of a thione group at the 4-position, creating the quinazoline-4-thione scaffold, has been shown to be of particular importance. In some instances, the thioxo- form of a compound demonstrates enhanced biological activity compared to its oxygenated (oxo-) analogue. nih.gov For example, studies have indicated that the conversion of a quinazolin-4-one to a quinazoline-4-thione can lead to an increase in antimycobacterial activity. nih.gov This highlights the critical role of the sulfur atom in the pharmacological profile of these compounds. The quinazoline-4-thione scaffold serves as a valuable intermediate in the synthesis of various derivatives, allowing for further functionalization to explore and optimize biological activity. nih.gov

Research Trajectories for 7 Methoxy 1h Quinazoline 4 Thione and Its Derivatives

Established Synthetic Pathways for Quinazoline-4-thiones

The foundational methods for constructing the quinazoline-4-thione scaffold are versatile and can be adapted for a wide range of substituted derivatives. nih.gov These pathways are crucial for accessing the core heterocyclic system.

Cyclization Reactions of Precursors

The formation of the quinazoline ring through the cyclization of appropriately substituted acyclic precursors is a fundamental approach. One common method involves the ring closure of 2-acylaminothiobenzamides. This reaction is typically carried out in a basic medium, which facilitates the intramolecular cyclization to yield the quinazoline-4(3H)-thione. nih.gov

Another versatile cyclization strategy starts from N-(2-cyanophenyl)benzimidoyl isothiocyanate. This intermediate can be reacted with various secondary amines. The reaction proceeds through the in situ formation of a thiourea (B124793) derivative, which then undergoes an intramolecular cyclization. The nitrogen atom of the thioamide group attacks the nitrile carbon, leading to the formation of the quinazoline ring system. nih.gov This method allows for the introduction of diverse substituents at the 3-position of the quinazoline core.

Thionation of Corresponding Quinazolin-4-one Analogues

A prevalent and direct method for the synthesis of quinazoline-4-thiones is the thionation of their corresponding quinazolin-4-one precursors. This transformation involves the replacement of the carbonyl oxygen atom at the C-4 position with a sulfur atom. Several reagents are effective for this purpose, with Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) being the most common.

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a mild and efficient thionating agent for a variety of carbonyl compounds, including amides and lactams. nih.govorganic-chemistry.org The reaction mechanism involves the formation of a thiaoxaphosphetane intermediate, which then undergoes a cycloreversion to yield the thiocarbonyl compound and a stable P=O bond. nih.govorganic-chemistry.orgresearchgate.net Reactions are typically conducted in an anhydrous solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF). nih.govnih.gov The reactivity can be enhanced, and reaction times shortened, by increasing the temperature or through the addition of a base. nih.govnih.gov

Phosphorus pentasulfide (P₄S₁₀) is another classical reagent for thionation. nih.gov It often requires higher reaction temperatures and longer reaction times compared to Lawesson's reagent. nih.gov The reactions are commonly performed in high-boiling solvents like xylene or pyridine (B92270). nih.gov A combination of P₄S₁₀ with hexamethyldisiloxane (B120664) (HMDO) has been shown to be an effective system, offering yields comparable or superior to those with Lawesson's reagent and simplifying the purification process. audreyli.comnih.govscite.ai Microwave-assisted thionation using P₄S₁₀/HMDO can significantly reduce reaction times and improve yields. researchgate.net

Table 1: Comparison of Thionating Agents for Quinazolin-4-one Conversion

| Reagent | Typical Solvents | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Lawesson's Reagent | Toluene, THF, Xylene | Reflux, often with base (e.g., Et₃N, Pyridine) | Mild, high yields, selective for amides over esters. nih.govorganic-chemistry.org | Reagent-derived byproducts may require chromatography for removal. nih.gov |

| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine, Xylene, Toluene | High temperature reflux (e.g., 110-140°C) | Readily available, powerful thionating agent. nih.gov | Harsh conditions, long reaction times, sometimes lower yields. nih.gov |

| P₄S₁₀ / HMDO | Xylene, Toluene | Reflux | High yields, simplified hydrolytic workup. audreyli.comnih.gov | Requires two reagent components. |

Condensation Reactions

Condensation reactions provide another important route to the quinazoline-4-thione skeleton. A common starting material for this approach is anthranilic acid or its derivatives. For instance, the condensation of anthranilic acid with aryl isothiocyanates can directly yield 2-mercapto-3-aryl-quinazolin-4(3H)-ones. nih.gov

Alternatively, 2-aminothiobenzamides can be condensed with ketones, such as acetone, under mild, silica (B1680970) gel-catalyzed conditions to produce 2,2-dialkyl-1,2-dihydroquinazoline-4(3H)-thiones. nih.gov Another strategy involves the reaction of an anthranilic acid derivative with carbon disulfide in the presence of a base to form the this compound. evitachem.com This reaction is a versatile method for introducing the thione functionality directly during the ring-forming step. nih.gov

Targeted Synthesis of 7-Methoxy-Substituted Quinazoline-4-thiones

The synthesis of the specific compound this compound typically starts from a precursor already containing the methoxy (B1213986) group at the desired position. The most direct precursor is 7-methoxyquinazolin-4(3H)-one.

The synthesis of 7-methoxyquinazolin-4(3H)-one can be achieved from 2-amino-4-methoxybenzoic acid. A common method is the Niementowski quinazolinone synthesis, which involves the condensation of an anthranilic acid with an amide, such as formamide, often at elevated temperatures. nih.gov The resulting 7-methoxyquinazolin-4(3H)-one can then be subjected to thionation as described in section 2.1.2. For example, treatment with Lawesson's reagent or P₄S₁₀ in a suitable solvent like pyridine or toluene would convert the C-4 carbonyl to a thiocarbonyl, yielding this compound. nih.govarkat-usa.org

An alternative approach involves building the ring system with the sulfur atom already incorporated. For instance, the reaction of 2-amino-4-methoxybenzoic acid with carbon disulfide in the presence of a base can directly yield this compound. evitachem.com Another route could involve the synthesis of 4-chloro-7-methoxyquinazoline (B1591868) from the corresponding quinazolinone using a chlorinating agent like thionyl chloride or phosphorus oxychloride, followed by reaction with a sulfur source like thiourea. google.combeilstein-journals.org

Table 2: Selected Synthetic Routes to 7-Methoxy-Substituted Quinazolines

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 7-Fluoro-6-nitroquinazolin-4(3H)-one | 1. (4-Methoxyphenyl)methanethiol, NaOH, EtOH | 7-((4-Methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one | mdpi.com |

| 2-Amino-4-methoxybenzoic acid | Formamide, 125-130°C | 7-Methoxyquinazolin-4(3H)-one | researchgate.net |

| 7-Methoxyquinazolin-4(3H)-one | Lawesson's Reagent or P₄S₁₀ | This compound | Inferred from nih.govorganic-chemistry.org |

Derivatization Strategies for Structural Modification of this compound

The this compound scaffold offers several sites for structural modification, allowing for the synthesis of a diverse library of analogs. The thione group is a key handle for derivatization, primarily through nucleophilic substitution at the sulfur atom (S-alkylation). Additionally, the nitrogen atoms of the pyrimidine (B1678525) ring can be alkylated.

S-Alkylation: The sulfur atom of the thione group is nucleophilic and can be readily alkylated. A common method involves treating the thione with an alkylating agent, such as iodomethane (B122720) or ethyl bromoacetate, in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF or acetone. nih.govevitachem.com This reaction selectively yields the 4-(alkylthio)quinazoline derivatives. For example, S-methylation can be achieved with iodomethane in aqueous methanol (B129727) with potassium hydroxide, providing high yields under mild conditions. evitachem.com This creates a thioether linkage, which can be a key structural motif in biologically active molecules. nih.gov

N-Alkylation: Alkylation can also occur at the N-1 or N-3 positions of the quinazoline ring. The regioselectivity of alkylation (N vs. O or S) can be influenced by the reaction conditions, the nature of the base, and the alkylating agent. juniperpublishers.comresearchgate.net Direct N-alkylation of the thione can be challenging. A common strategy is to first protect the thione group via S-alkylation. The resulting 4-(methylthio)quinazoline (B15071270) can then be alkylated at the N-3 position using an alkyl halide (e.g., benzyl (B1604629) bromide) in the presence of a base like potassium carbonate in DMF. evitachem.com

Table 3: Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| S-Methylation | Iodomethane, KOH, aq. Methanol, RT, 24h | 7-Methoxy-4-(methylthio)quinazoline | evitachem.com |

| S-Alkylation | Ethyl bromoacetate, K₂CO₃, Acetone, RT, 8h | Ethyl 2-((7-methoxy-3-arylquinazolin-4(3H)-ylidene)thio)acetate | Inferred from nih.gov |

| N3-Alkylation (post S-protection) | 1. Iodomethane, KOH2. Benzyl bromide, K₂CO₃, DMF, 60°C | 3-Benzyl-7-methoxy-4-(methylthio)quinazoline | evitachem.com |

Preclinical Pharmacological Investigations of 7 Methoxy 1h Quinazoline 4 Thione Derivatives

Anticancer Research Applications

Derivatives of the quinazoline (B50416) core structure are the foundation for several approved anticancer drugs, highlighting the therapeutic potential of this chemical class. nih.gov The 7-methoxy-1H-quinazoline-4-thione framework, in particular, serves as a building block for the development of novel therapeutic candidates. evitachem.com

In Vitro Cytotoxicity and Antiproliferative Studies on Cancer Cell Lines

The initial assessment of the anticancer potential of this compound derivatives involves evaluating their ability to inhibit the growth of and kill cancer cells in a laboratory setting. These in vitro studies utilize various human cancer cell lines to determine the compound's potency and selectivity.

Numerous studies have demonstrated the cytotoxic effects of quinazolinone derivatives across a range of cancer cell lines. pharmainfo.invnu.edu.vnresearchgate.net For instance, certain 2,3-disubstituted quinazolin-4(3H)-one derivatives have been screened for their cytotoxic activity against DLA cell lines. pharmainfo.in In another study, a series of novel quinazolinone derivatives were tested against SKLU-1 (lung cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) cell lines, with one compound, 8h, showing significant cytotoxic effects with IC50 values of 23.09, 27.75, and 30.19 µg/mL, respectively. vnu.edu.vn Similarly, another set of new quinazolinone derivatives was evaluated against the same three cell lines, where compound 13e exhibited notable cytotoxicity with IC50 values of 9.48, 20.39, and 18.04 µg/mL, respectively. researchgate.net

Furthermore, some quinazoline-based homosulfonamide derivatives have shown substantial in vitro cytotoxic activity against a broad panel of 59 cancer cell lines, including leukemia, non-small cell lung cancer (NSCLC), colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. rsc.org Specifically, compounds 5, 6, 7, 9, and 12 from this series demonstrated significant growth inhibition. rsc.org The antiproliferative activity of quinazolin-4(3H)-one derivatives has also been observed in various lung cancer cell lines, including those resistant to EGFR-tyrosine kinase inhibitors (EGFR-TKIs). nih.gov

Interactive Table: In Vitro Cytotoxicity of Quinazolinone Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50/Activity |

|---|---|---|

| Compound 8h | SKLU-1 (lung), MCF-7 (breast), HepG-2 (liver) | 23.09, 27.75, 30.19 µg/mL |

| Compound 13e | SKLU-1 (lung), MCF-7 (breast), HepG-2 (liver) | 9.48, 20.39, 18.04 µg/mL |

| Quinazoline-based homosulfonamides (e.g., 5, 6, 7, 9, 12) | 59 cancer cell lines | Significant growth inhibition |

| 2,3-disubstituted quinazolin-4(3H)-ones | DLA cell line | Cytotoxic activity observed |

Molecular Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are attributed to their interaction with various molecular targets within cancer cells, primarily enzymes and signaling proteins that regulate cell growth, proliferation, and survival. evitachem.com

A key mechanism of action for many quinazoline derivatives is the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. evitachem.com

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in the development and progression of many cancers. nih.gov The quinazoline scaffold is a well-established framework for designing potent EGFR inhibitors. nih.govnih.gov Several quinazoline-based drugs that target EGFR have been approved for cancer treatment. nih.gov

Research has shown that novel 3-methyl-quinazolinone derivatives can inhibit wild-type EGFR tyrosine kinase (EGFRwt-TK). nih.gov Structure-activity relationship (SAR) studies have revealed that the type and position of substitutions on the phenyl ring are crucial for their anticancer and EGFR inhibitory activity. nih.gov For instance, substitutions at the 3-position of the phenyl ring with fluorine or a methoxy (B1213986) group were found to be effective for antitumor activity. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is another important tyrosine kinase that is a primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.govnih.gov Inhibiting VEGFR-2 is a key strategy in cancer therapy. nih.gov

Several quinazoline derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govrsc.orgdrugbank.com For example, a series of 4-alkoxyquinazoline-based derivatives were developed, with one compound exhibiting a very potent VEGFR-2 inhibitory activity with an IC50 value of 2.89 nM. nih.govdrugbank.com Molecular docking studies have helped to understand how these compounds bind to the active site of VEGFR-2. nih.gov Some S-alkylated quinazolin-4(3H)-ones have been investigated as dual inhibitors of both EGFR and VEGFR-2 kinases. nih.gov

The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, controlling essential cellular processes like cell cycle progression, survival, and metabolism. nih.gov Consequently, it is a significant target for cancer drug development. nih.govnih.gov

Novel 4-aminoquinazoline derivatives have been designed and shown to inhibit PI3Kα, a key component of the pathway, with high selectivity. nih.gov One such compound, 6b, effectively suppressed PI3Kα kinase activity with an IC50 of 13.6 nM, leading to the blockade of the PI3K/Akt pathway, G1 cell cycle arrest, and induction of apoptosis in cancer cells. nih.gov Additionally, some 4-methyl quinazoline derivatives have been explored as dual inhibitors of PI3K and histone deacetylases (HDACs), showing promise in preclinical studies. researchgate.net

Kinase Inhibition Profiles

Aurora Kinase Inhibition

Derivatives of the quinazoline scaffold have been identified as inhibitors of Aurora kinases, which are crucial regulators of the cell cycle. mdpi.com Dysregulation of these kinases is a common feature in many cancers, making them a key target for therapeutic intervention. mdpi.com

Specifically, certain quinazolin-4(3H)-one derivatives have been designed and synthesized to target Aurora kinase A. mdpi.com One such derivative, BIQO-19 (Ethyl 6-(4-oxo-3-(pyrimidin-2-ylmethyl)-3,4-dihydroquinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate), demonstrated effective inhibition of activated Aurora kinase A (p-AKA) expression in non-small cell lung cancer (NSCLC) cells, including those resistant to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). mdpi.com The inhibition of Aurora kinase A by these derivatives leads to cell cycle arrest and apoptosis, highlighting their potential as anticancer agents. mdpi.comnih.gov The 4-aminoquinazoline core is a common feature in many kinase inhibitors that have reached the market. nih.gov

Table 1: Aurora Kinase Inhibition by Quinazoline Derivatives

| Compound | Target | Cell Line | Effect |

|---|

Cyclin-Dependent Kinase 9 (CDK9) Inhibition

The quinazoline nucleus is a recognized scaffold for developing inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. nih.gov Specifically, derivatives have been designed as potent inhibitors of CDK9. nih.gov

In a study focused on quinazolin-4-one derivatives, several compounds demonstrated significant CDK9 inhibitory activity. nih.gov For instance, compounds with specific substitutions on the quinazolin-4-one ring showed IC50 values in the sub-micromolar range. The substitution pattern was found to be crucial for activity, with a (3-bromophenyl) moiety at position 2 of the quinazolin-4-one showing notable potency. nih.gov Conversely, replacing the quinazolin-4-one core with a quinazoline-4-thione or a benzo[d] nih.govnih.govoxazin-4-one led to a reduction in inhibitory activity against CDK9. nih.gov

Table 2: CDK9 Inhibitory Activity of Quinazolin-4-one Derivatives

| Compound ID | Modification | CDK9 IC50 (µM) |

|---|---|---|

| 25 | 2-(3-bromophenyl)-6-methyl-quinazolin-4-one | 0.142 |

| 26 | 2-(3-bromophenyl)-6-methyl-quinazoline-4-thione | 0.289 |

| 24 | 2-(3-bromophenyl)-6-methyl-benzo[d] nih.govnih.govoxazin-4-one | >3-fold reduction vs. 25 |

| 17 | 6-iodo-quinazolin-4-one | 0.639 |

| 7 | Not specified | 0.115 |

| 9 | Not specified | 0.131 |

Histone Deacetylase-Like Protein (HDLP) Inhibition

Quinazolin-4-one derivatives have been developed as inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression. nih.govnih.gov Specifically, these derivatives have shown selectivity for HDAC6. nih.govnih.gov

Novel quinazolin-4-one derivatives incorporating a hydroxamic acid moiety were designed and found to be potent and selective HDAC6 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov For example, (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide was identified as a highly potent HDAC6 inhibitor with an IC50 of 8 nM. nih.gov Another promising compound, N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide, also showed selective HDAC6 inhibition with an IC50 of 29 nM. nih.gov The inhibition of HDAC6 by these compounds led to an increase in the acetylation of α-tubulin, a non-histone protein. nih.govnih.gov

Table 3: HDAC6 Inhibition by Quinazolin-4-one Derivatives

| Compound ID | Structure Description | HDAC6 IC50 (nM) |

|---|---|---|

| 4b | (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide | 8 |

| 3f | N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide | 29 |

| 5b | Quinazoline-4-(3H)-one analogue | 150 |

BRAF Kinase Inhibition

Oncogenic mutations in the BRAF kinase are drivers in various cancers, including lung adenocarcinoma. nih.gov While specific studies on this compound derivatives as BRAF inhibitors are limited, the broader class of kinase inhibitors often includes heterocyclic scaffolds. Research has focused on developing RAF inhibitors that can overcome resistance mechanisms. For instance, the RAF inhibitor PLX8394 has shown efficacy in both BRAF-mutant lung cancer models that are treatment-naive and those that have acquired resistance to other BRAF inhibitors like vemurafenib. nih.gov This highlights the ongoing effort to develop new generations of kinase inhibitors that can target mutations like BRAF V600E and non-V600E variants. nih.gov

Cell Cycle Perturbation and Arrest Mechanisms

A significant mechanism of action for many quinazoline derivatives is the perturbation of the cell cycle, frequently leading to arrest at the G2/M phase. nih.govresearchgate.netrsc.orgnih.gov This arrest is often a direct consequence of the inhibition of key cellular targets involved in mitosis. rsc.org

For example, the quinazoline derivative 04NB-03 was found to induce cell cycle arrest at the G2/M phase in hepatocellular carcinoma cells in a concentration- and time-dependent manner. nih.gov Similarly, studies on 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones, such as compounds 39 and 64 , demonstrated G2/M cell cycle arrest, which is indicative of tubulin polymerization inhibition. rsc.org A derivative identified as 5f also caused cell arrest in the G2/M phase. nih.govresearchgate.net This disruption of the normal cell cycle progression is a key factor in the antiproliferative effects of these compounds. nih.gov

Table 4: Cell Cycle Arrest Induced by Quinazoline Derivatives

| Compound | Effect | Cell Line |

|---|---|---|

| 04NB-03 | G2/M phase arrest | Hepatocellular carcinoma cells |

| 39 | G2/M phase arrest | Not specified |

| 64 | G2/M phase arrest | Not specified |

| 5f | G2/M phase arrest | Not specified |

| A4V-3 | G2/M phase arrest | MCF-7, HCT-116, SHSY-5Y |

Apoptosis Induction Pathways

Quinazoline derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells through various signaling pathways. nih.govnih.govnih.gov The induction of apoptosis is a critical endpoint for the efficacy of anticancer agents.

Studies on quinazolinedione derivatives revealed that they induce apoptosis primarily through the intrinsic pathway. nih.govnih.gov This was evidenced by the upregulation of key pro-apoptotic proteins such as caspase-9 and p53, and the downregulation of the anti-apoptotic protein Bcl-2 and phosphorylated Akt (p-Akt). nih.govnih.gov The derivative 04NB-03 was also found to induce apoptosis in hepatocellular carcinoma cells. nih.gov Furthermore, other quinazoline-based compounds have been observed to induce apoptosis following cell cycle arrest. nih.gov

Table 5: Modulation of Apoptosis-Related Proteins by Quinazolinedione Derivatives in MCF-7 Cells

| Protein | Effect of Treatment | Pathway Implication |

|---|---|---|

| p-Akt (Ser473) | Downregulation | Promotes apoptosis |

| Bcl-2 | Downregulation | Promotes apoptosis |

| p53 | Upregulation | Promotes apoptosis |

| Active Caspase-9 | Upregulation | Intrinsic apoptosis pathway activation |

| Active Caspase-8 | Not significantly modulated | Suggests primary reliance on intrinsic pathway |

Tubulin Inhibition and Microtubule Assembly Disruption

A primary mechanism for the anticancer activity of several quinazoline derivatives is the inhibition of tubulin polymerization, which disrupts the formation and dynamics of microtubules. nih.govresearchgate.netrsc.org These microtubules are essential for cell division, motility, and structure. Many of these quinazoline derivatives target the colchicine (B1669291) binding site on tubulin. nih.govresearchgate.netrsc.org

One potent derivative, 5f (7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one), exhibited significant inhibition of tubulin assembly with an IC50 of 0.77 µM and substantially inhibited the binding of colchicine. nih.govresearchgate.net Molecular modeling suggests that the methoxy group on the phenyl ring of 5f forms a key hydrogen bond with the Cys241 residue on β-tubulin, similar to colchicine. nih.gov Other derivatives, such as the 2-styrylquinazolin-4(3H)-ones 64 and 65 , and the 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one 39 , also showed potent inhibition of tubulin polymerization. rsc.org The disruption of microtubule formation leads to cell cycle arrest and subsequent apoptosis. nih.gov

Table 6: Tubulin Polymerization Inhibition by Quinazoline Derivatives

| Compound | Target Site | Tubulin Assembly IC50 (µM) | Colchicine Binding Inhibition |

|---|---|---|---|

| 5f | Colchicine Site | 0.77 | 99% at 5 µM |

| 39 | Colchicine Site | Not specified | Complete inhibition |

| 64 | Colchicine Site | Not specified | Significant reduction in microtubule formation |

| 65 | Colchicine Site | Not specified | Reduction in microtubule formation |

Compound Names Table

| Abbreviation/ID | Chemical Name |

| 5f | 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one |

| BIQO-19 | Ethyl 6-(4-oxo-3-(pyrimidin-2-ylmethyl)-3,4-dihydroquinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate |

| 4b | (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide |

| 3f | N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide |

| PLX8394 | Not a quinazoline derivative |

| 04NB-03 | A quinazoline derivative |

| 39 | 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one |

| 64 | 2-(2-methoxystyryl)quinazolin-4(3H)-one |

| 65 | 2-(3-methoxystyryl)quinazolin-4(3H)-one |

| A4V-3 | Imidazole-substituted quinazoline |

| Vemurafenib | N-(3-{[5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-2,4-difluorophenyl)propane-1-sulfonamide |

| Akt | Protein kinase B |

| Bcl-2 | B-cell lymphoma 2 |

| p53 | Tumor protein p53 |

| HDAC | Histone deacetylase |

| CDK9 | Cyclin-dependent kinase 9 |

| BRAF | B-Raf proto-oncogene, serine/threonine kinase |

| EGFR | Epidermal growth factor receptor |

Anti-Metastatic Effects: Inhibition of Cell Migration and Invasion

The metastatic cascade, a complex multi-step process involving cell migration and invasion, is a primary cause of cancer-related mortality. Consequently, agents that can thwart these processes are of great therapeutic interest. While direct studies on the anti-metastatic properties of this compound derivatives are limited, research on structurally related quinazoline compounds provides valuable insights into the potential of this chemical class.

One study investigated a series of novel 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives for their cytotoxic effects and ability to inhibit cancer cell migration. nih.gov Compound 18B from this series demonstrated the most potent activity, not only inducing apoptosis but also significantly inhibiting the migration of HCT116 and HepG2 cancer cells in an in vitro wound healing assay. nih.gov Mechanistic studies revealed that this compound down-regulates the β-catenin/TCF4 signaling pathway, which is known to play a crucial role in cell migration and invasion. nih.gov

Another line of research has focused on quinazolinone derivatives and their impact on the epithelial-mesenchymal transition (EMT), a key process in the initiation of metastasis. A novel quinazolinone derivative, actinoquinazolinone , isolated from a marine bacterium, was found to suppress the invasion ability of AGS gastric cancer cells. mdpi.com This was achieved by inhibiting the expression of EMT markers at a concentration of 5 µM. mdpi.com Furthermore, actinoquinazolinone was observed to decrease the expression of genes related to human cell motility. mdpi.com

The inhibition of tubulin polymerization is another established strategy for impeding cell migration and invasion. nih.gov Certain quinazoline derivatives have been identified as tubulin inhibitors, which can lead to an antimetastatic action. nih.gov While specific data on this compound derivatives as tubulin inhibitors is not yet available, this remains a promising avenue for future investigation.

| Compound | Chemical Name | Cell Line(s) | Key Findings | Reference(s) |

| 18B | N-(4-chlorophenyl)-8-methoxy-7-(3-morpholinopropoxy)quinazolin-4-amine | HCT116, HepG2 | Inhibited cell migration in a wound healing assay; down-regulated β-catenin/TCF4 signaling. | nih.gov |

| Actinoquinazolinone | Not fully specified | AGS (gastric cancer) | Suppressed invasion by inhibiting EMT markers at 5 µM; decreased expression of cell motility genes. | mdpi.com |

Suppression of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen. The inhibition of angiogenesis is a key strategy in cancer therapy. Several quinazoline derivatives have demonstrated potent anti-angiogenic properties.

A series of novel 4-anilino-6,7-dimethoxy quinazoline derivatives were synthesized and evaluated for their anti-angiogenic effects. researchgate.net Among these, compound RB1 emerged as the most potent, demonstrating a significant reduction in vessel sprouting in the peritoneum of treated mice and inducing an avascular zone in a chorioallantoic membrane (CAM) model. researchgate.net Molecular docking studies suggested that RB1 exerts its effect through the dual inhibition of VEGFR-2 and EGFR, key receptors in the angiogenic signaling cascade. researchgate.net

Quinolinone derivatives have also been shown to suppress angiogenesis by blocking the VEGF-induced VEGFR2 signaling pathway in human umbilical vein endothelial cells (HUVECs). nih.gov While not quinazoline-thiones, this research highlights the potential of the broader quinoline (B57606)/quinazoline scaffold in anti-angiogenic therapy.

Furthermore, a patent for quinazoline derivatives as angiogenesis inhibitors has been granted, which includes compounds with a 6-methoxy substitution. google.com This underscores the recognized potential of methoxy-substituted quinazolines in this therapeutic area. General reviews on quinazolinone derivatives also point to their ability to suppress angiogenesis as one of their antitumor mechanisms. nih.govresearchgate.net

| Compound | Chemical Name | Model(s) | Key Findings | Reference(s) |

| RB1 | N-(4-hydroxyphenyl)-6,7-dimethoxyquinazoline-4-amine | EAC tumor model, CAM assay | Reduced vessel sprouting; induced avascular zone; dual inhibitor of VEGFR-2 and EGFR. | researchgate.net |

| Patented Quinazoline Derivatives | e.g., 1-[4-[[4-[(4-fluoro-2-methyl-1h-indol-5-yl)oxy]-6-methoxyquinazolin-7-yl]oxy]piperidin-1-yl]propan-2-one | Not specified | Patented as angiogenesis inhibitors. | google.com |

Antimicrobial Research Applications

The rise of antimicrobial resistance has created an urgent need for novel antimicrobial agents. Quinazoline derivatives have been extensively investigated for their potential to combat a wide range of microbial pathogens. nih.goveco-vector.com

Antibacterial Activity Studies

Derivatives of this compound and related structures have shown promise as antibacterial agents. A study on a new series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides revealed that compound 3l had the highest efficacy against most of the tested bacterial strains, with a notable effect on E. coli. mdpi.comnih.gov

In another study, a series of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxoquinoline-3-carboxamide derivatives were synthesized and screened for antibacterial activity against P. aeruginosa and Bacillus subtilis, with some compounds showing encouraging results. researchgate.net

Furthermore, the natural product actinoquinazolinone , a quinazolinone derivative, exhibited moderate antibacterial activity against the Gram-positive bacterium Kocuria rhizophila and weak inhibitory activity against Bacillus subtilis and Staphylococcus aureus. nih.gov

| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

| 3l (4-((7-methoxyquinolin-4-yl) amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide) | E. coli, P. aeruginosa, S. aureus, B. subtilis | Highest activity against most tested strains, particularly E. coli (MIC = 7.812 µg/mL). | mdpi.comnih.gov |

| 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxoquinoline-3-carboxamides | P. aeruginosa, B. subtilis | Encouraging antibacterial results. | researchgate.net |

| Actinoquinazolinone | K. rhizophila, B. subtilis, S. aureus | Moderate activity against K. rhizophila; weak activity against B. subtilis and S. aureus. | nih.gov |

Antifungal Activity Studies

The antifungal potential of quinazoline derivatives has also been a focus of research. A series of quinazolin-4(3H)-one derivatives were prepared and screened for their in vitro antifungal activity against several tree plant fungi, including Fusarium oxysporum f. sp. albedinis, Fusarium oxysporum f. sp. canariasis, and Verticillium dahliae. Several of the synthesized compounds displayed good antifungal activity. researchgate.net

In a separate investigation, new pyrazol-quinazolinone compounds were synthesized with the aim of combining the known antifungal activities of both pyrazole (B372694) and quinazolinone scaffolds. mdpi.com These compounds exhibited significant antifungal activity against seven phytopathogenic fungi. mdpi.com Specifically, compound 2c from this series showed the best inhibitory effect against Fusarium oxysporum f. sp. Niveum. mdpi.com

Additionally, a study on 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides demonstrated that compound 3l was the most effective against the fungal pathogen Candida albicans, with a minimum inhibitory concentration (MIC) of 31.125 µg/mL. nih.gov

| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

| Quinazolin-4(3H)-one derivatives | Fusarium oxysporum f. sp. albedinis, F. oxysporum f. sp. canariasis, Verticillium dahliae | Good antifungal activity observed for several derivatives. | researchgate.net |

| 2c (a pyrazol-quinazolinone) | Fusarium oxysporum f. sp. Niveum | Best inhibitory effect against this fungus among the tested compounds. | mdpi.com |

| 3l (4-((7-methoxyquinolin-4-yl) amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide) | Candida albicans | Most potent antifungal agent in the series with an MIC of 31.125 µg/mL. | nih.gov |

Antimycobacterial Activity Studies

Tuberculosis remains a major global health threat, and the search for new antimycobacterial drugs is of paramount importance. Quinazoline derivatives have shown potential in this area. A study on 2-methyl-3-phenylquinazoline-4(3H)-thiones, which are structurally related to the core compound of interest, revealed that some 6-chloro substituted derivatives exhibited antimycobacterial activity. nih.gov Specifically, 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione was found to be more active than the standard drug isoniazid (B1672263) against Mycobacterium avium and M. kansasii. nih.gov The thionation of the corresponding oxo analogs was noted to generally increase antimycobacterial activity. nih.gov

Another study reported on novel urea/thiourea-based quinazoline analogs, including some with methoxy substitutions, that were investigated for their activity against Mycobacterium tuberculosis H37Rv. researchgate.net

| Compound | Target Organism(s) | Key Findings | Reference(s) |

| 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione | Mycobacterium avium, M. kansasii | Higher activity than isoniazid against these strains. | nih.gov |

| Urea/thiourea-based quinazoline analogs | Mycobacterium tuberculosis H37Rv | Investigated for antimycobacterial activity. | researchgate.net |

Enzyme Inhibition Studies (Beyond Cancer Targets)

The ability of quinazoline derivatives to interact with and inhibit various enzymes extends beyond those directly implicated in cancer. One area of investigation is their effect on phosphodiesterases (PDEs). A series of quinazoline derivatives derived from quinazolin-4-thiones were described as inhibitors of the catalytic domain of PDE7, with some compounds showing inhibitory potencies at sub-micromolar levels. This suggests a potential therapeutic application in immunological diseases.

Another study focused on the inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism and a target for various antimicrobial and anticancer drugs. nih.gov While not specific to this compound, this highlights the broader potential of the quinazoline scaffold as enzyme inhibitors. nih.gov

| Derivative Class | Target Enzyme | Potential Therapeutic Application | Key Findings | Reference(s) |

| Quinazoline derivatives from quinazolin-4-thiones | Phosphodiesterase 7 (PDE7) | Immunological diseases | Some compounds showed sub-micromolar inhibitory potency. |

Inosine 5'-Monophosphate Dehydrogenase Type II (IMPDH II) Inhibition

Inosine 5'-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a target for immunosuppressive, antiviral, and anticancer therapies. The type II isoform (IMPDH II) is of particular interest. Research has shown that compounds with a quinazoline core can act as inhibitors of IMPDH II. researchgate.net

Specifically, a series of novel 7-methoxy-6-oxazol-5-yl-2,3-dihydro-1H-quinazolin-4-ones were synthesized and found to be potent inhibitors of IMPDH II. nih.gov The dihydroquinazoline-2(1H)-thione class of compounds, a related structure, has also been developed for various biological applications, including as inhibitors of IMPDH II. researchgate.net These findings suggest that the 7-methoxy quinazoline scaffold is a promising starting point for the development of novel IMPDH II inhibitors.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. researchgate.net Several quinazolinone derivatives have demonstrated significant inhibitory activity against various CA isoforms. researchgate.netmdpi.com

In the search for potent CA-II inhibitors, a series of quinazolinone derivatives were synthesized and evaluated. These compounds displayed moderate to significant inhibition against both bovine carbonic anhydrase-II (bCA-II) and human carbonic anhydrase-II (hCA-II), with IC₅₀ values ranging from 8.9 to 67.3 µM and 14.0 to 59.6 µM, respectively. nih.gov Structure-activity relationship studies indicated that the presence of a nitro group on a phenyl ring at the R position significantly contributed to the activity. nih.gov

One study reported on 2-[(3-Benzyl-6,7-dimethoxy-4-(3H)-quinazolinon-2-yl)thio]-N-(4-sulfamoylphenyl)propanamide, which showed potent inhibition of hCA-II with a Kᵢ value of 3.30 nM. researchgate.net Another series of Schiff's bases built on a quinazoline scaffold also yielded effective hCA II inhibitors, with Kᵢ values as low as 10.8 nM. mdpi.com These derivatives also showed compelling inhibitory interest against the tumor-associated hCA IX and hCA XII isoforms. mdpi.com

Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by Quinazolinone Derivatives This table is interactive. Use the search bar to filter results.

| Compound Class | Target Isoform | Activity Type | Value | Reference |

|---|---|---|---|---|

| Quinazolinone derivatives | bCA-II | IC₅₀ | 8.9 - 67.3 µM | nih.gov |

| Quinazolinone derivatives | hCA-II | IC₅₀ | 14.0 - 59.6 µM | nih.gov |

| 2-[(3-Benzyl-6,7-dimethoxy-4-(3H)-quinazolinon-2-yl)thio]-N-(4-sulfamoylphenyl)propanamide | hCA-II | Kᵢ | 3.30 nM | researchgate.net |

| Quinazoline-based Schiff's bases | hCA II | Kᵢ | 10.8 - 52.6 nM | mdpi.com |

| Quinazoline-based Schiff's bases | hCA IX | Kᵢ | 10.5 - 99.6 nM | mdpi.com |

Human Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme that degrades beneficial epoxyeicosatrienoic acids (EETs), which play roles in reducing inflammation and regulating blood pressure. Inhibition of sEH is therefore considered a promising therapeutic strategy for cardiovascular and inflammatory diseases. The quinazolinone scaffold has proven to be highly effective for developing potent sEH inhibitors.

A series of novel quinazoline-4(3H)-one-7-carboxamides were identified as selective and potent sEH inhibitors. Key compounds from this series demonstrated IC₅₀ values in the sub-micromolar range, with compound 34 (see table below) having an IC₅₀ of 0.66 µM. Another study designed a series of quinazoline-4(3H)-one derivatives, leading to the identification of 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide as a highly potent sEH inhibitor with an IC₅₀ of 0.5 nM. Furthermore, a derivative incorporating a 7-methoxy group was synthesized and showed activity, confirming the compatibility of this substitution with sEH inhibition.

Table 2: Inhibition of Human Soluble Epoxide Hydrolase (sEH) by Quinazolinone Derivatives This table is interactive. Use the search bar to filter results.

| Compound | sEH Inhibition (IC₅₀) | Reference |

|---|---|---|

| 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide | 0.5 nM | |

| Compound 34 (a quinazolinone-7-carboxamide derivative) | 0.30–0.66 μM | |

| Compound 35 (a quinazolinone-7-carboxamide derivative) | 0.30–0.66 μM | |

| Compound 37 (a quinazolinone-7-carboxamide derivative) | 0.30–0.66 μM |

Phosphodiesterase 4B (PDE4B) Inhibition

Phosphodiesterase 4 (PDE4), and specifically the PDE4B isoform, is a key enzyme in the degradation of cyclic AMP (cAMP) in inflammatory and immune cells. Its inhibition is a validated strategy for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease. The quinazolinone structure has served as a basis for developing PDE4 inhibitors.

A study focused on synthesizing novel quinazolinone derivatives as analogues of nitraquazone, a known PDE4 inhibitor. researchgate.net The resulting compounds were tested for their inhibitory activity against phosphodiesterase 4B. One derivative, compound 6d , demonstrated promising inhibitory activity that was comparable to the well-known PDE4 inhibitor, Rolipram. Other compounds in the series also showed moderate inhibitory effects. researchgate.net This research highlights the potential of the quinazolinone scaffold for the creation of new PDE4B inhibitors.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory conditions and various cancers. nih.gov The development of selective COX-2 inhibitors is a major goal in medicinal chemistry. Quinazolinone derivatives have been investigated for this purpose, with the methoxy substitution proving to be beneficial for activity.

In one study, quinazolinone derivatives were shown to cause prominent suppression of the COX-2 enzyme. Molecular modeling revealed that the oxygen of the methoxy group is involved in hydrogen bonding interactions with Tyr385 in the COX-2 active site, contributing to greater selectivity. Another project involved the synthesis of novel quinazolinones conjugated with other molecules, which resulted in compounds with superior COX-2 selectivity compared to celecoxib. nih.gov A specific methoxy derivative was included in this successful series. nih.gov

Lactate Dehydrogenase A (LDHA) Inhibition

Lactate dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). nih.gov Inhibiting LDHA is therefore being explored as an anticancer strategy. nih.gov

While the quinazoline scaffold is investigated for many targets, preclinical research for LDHA inhibition has largely focused on the related quinoline scaffold. researchgate.netnih.gov For instance, a high-throughput screening campaign identified 3-((3-carbamoyl-7-(3,5-dimethylisoxazol-4-yl)-6-methoxyquinolin-4-yl) amino) benzoic acid , a quinoline derivative, as a potent and selective NADH-competitive LDHA inhibitor with an IC₅₀ as low as 2 nM. nih.gov Subsequent research has continued to explore quinoline and pyrimidine-quinoline hybrids as LDHA inhibitors. At present, there is limited published research specifically linking this compound derivatives to significant LDHA inhibition.

Eukaryotic Initiation Factor Inhibition

The regulation of protein synthesis is a critical control point in cell growth, and its dysregulation is a hallmark of cancer. Eukaryotic initiation factors (eIFs), which are essential for the initiation phase of translation, have emerged as viable targets for anticancer drug development.

In an effort to discover multi-pathway inhibitors for cancer treatment, a library of 2-thiazole-5-yl-3H-quinazolin-4-one derivatives was synthesized. These compounds were evaluated as inhibitors of processes mediated by key translation and transcription factors. The study found that the 2-thiazole-5-yl-3H-quinazolin-4-one scaffold is a promising framework for designing novel inhibitors of eukaryotic initiation factor-4E (eIF-4E) mediated translational activation. This indicates that the broader quinazolinone class of compounds holds potential for targeting critical components of the cellular translation machinery.

Other Preclinical Pharmacological Activities

Despite the broad spectrum of biological activities associated with the general class of quinazolines and quinazolinones, including anticancer, antimicrobial, and antihypertensive properties, specific preclinical data on the derivatives of this compound remain limited. nih.govresearchgate.net The following sections summarize the available information regarding their potential antimalarial, antiviral, anti-inflammatory, anticonvulsant, and antiplatelet aggregation activities.

The quinazoline and quinazolinone core structures have served as a foundation for the development of novel antimalarial agents, with some analogues of the natural product febrifugine (B1672321) showing notable activity. nih.gov For instance, research into 3-substituted quinazolin-4-one derivatives has identified compounds with in vivo efficacy against Plasmodium berghei in mice. nih.gov One study highlighted that a 7-methoxy substituted quinazolin-4-one derivative, while possessing antimalarial efficacy, also exhibited considerable toxicity in mouse models, which was hypothesized to be related to metabolic oxidation. nih.gov

However, a comprehensive review of published preclinical studies reveals a lack of specific data concerning the antimalarial activity of derivatives of This compound . Although the broader class of quinazolinones has shown promise, the direct sulfur analogue and its derivatives have not been a primary focus of antimalarial drug discovery programs based on available literature.

Quinazoline derivatives have been recognized for their potential as antiviral agents. researchgate.net Specific quinazolin-4-one derivatives have been identified as non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), demonstrating in vitro viral replication inhibition. nih.gov Other research has pointed to moderate anti-HIV-1 activity for certain complex quinazoline-based heterocyclic systems.

Despite these findings within the broader quinazoline class, there is no specific preclinical research available in the public domain detailing the antiviral activities of This compound derivatives. The potential of this specific scaffold against various viral targets remains an uninvestigated area.

The anti-inflammatory potential of the quinazoline nucleus is well-documented, with numerous derivatives of quinazolin-4-one being synthesized and evaluated in preclinical models. nih.gov These compounds have been assessed for their ability to inhibit inflammation in assays such as the carrageenan-induced paw edema test in rats. nih.gov The mechanism of action for some derivatives is linked to the inhibition of inflammatory mediators. Commercial vendor information suggests that the parent compound, this compound, has been noted for its potential anti-inflammatory properties. evitachem.com

Nevertheless, detailed preclinical studies and specific data, such as IC50 values or in vivo efficacy for derivatives of This compound , are not reported in the peer-reviewed scientific literature. While the foundational structure is associated with this activity, dedicated research on its thione derivatives is absent.

The quinazolin-4(3H)-one scaffold has been a subject of interest in the search for new anticonvulsant drugs for many years. nih.gov Numerous studies have explored various substitution patterns on the quinazolinone ring to yield analogues with potent activity in preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.

A thorough search of scientific databases indicates that while the quinazolinone class is widely studied for anticonvulsant effects, there are no specific preclinical investigations published for derivatives of This compound . The influence of the 4-thione substitution in combination with the 7-methoxy group on anticonvulsant activity has not been characterized.

Certain quinazoline-based compounds have been investigated for their ability to inhibit platelet aggregation. For example, a series of 2-(arylmethylthio)-3-phenylquinazolin-4-one-2-thione derivatives were synthesized and assessed for their inhibitory activity against ADP and arachidonic acid-induced platelet aggregation in human plasma. nih.gov In these studies, several derivatives showed potent activity.

However, it is crucial to note that these studies were performed on derivatives of quinazoline-4-one-2-thione, an isomer of the compound of interest. A review of the available literature shows a lack of specific preclinical data on the antiplatelet aggregation activity for derivatives of This compound .

Structure Activity Relationship Sar Analyses of 7 Methoxy 1h Quinazoline 4 Thione Derivatives

Impact of Substituents at Position 2 on Biological Activity

Position 2 of the quinazoline (B50416) ring is a key site for chemical modification, and the nature of the substituent at this position can dramatically alter the biological activity of 7-methoxy-1H-quinazoline-4-thione derivatives. Research on related quinazolinone scaffolds has shown that the introduction of various groups at this position can modulate activities such as anticancer and antimicrobial effects.

For instance, studies on 2-substituted quinazolinones have highlighted the importance of aryl groups and basic side chains. The incorporation of a substituted phenyl or naphthyl ring at position 2 has been explored to determine the optimal structural requirements for biological activity. researchgate.net In some series of compounds, a 2-methoxyphenyl substitution, in conjunction with a basic side chain, displayed a remarkable antiproliferative profile against a majority of tested cancer cell lines. researchgate.net

Furthermore, the introduction of a dithiocarbamate (B8719985) side chain at the C2-position of the quinazolin-4(3H)-one core has been shown to yield compounds with broad-spectrum antiproliferative activity against various human cancer cell lines. acs.org For antimicrobial applications, the presence of methyl, amine, or thiol groups at position 2 of the quinazolinone ring is considered essential for activity.

Table 1: Impact of Position 2 Substituents on Biological Activity of Quinazoline Derivatives

| Substituent at Position 2 | Observed Biological Activity | Reference |

| Substituted Phenyl/Naphthyl | Antiproliferative | researchgate.net |

| Dithiocarbamate side chain | Antiproliferative | acs.org |

| Methyl, Amine, or Thiol groups | Antimicrobial |

Influence of Substituents at Position 3 on Biological Activity

The substituent at the N-3 position of the quinazoline ring plays a pivotal role in defining the molecule's interaction with biological targets. Modifications at this position can influence potency, selectivity, and pharmacokinetic properties.

In the context of antimycobacterial activity, the conversion of a 4-oxo group to a 4-thioxo function, as seen in this compound, generally leads to an increase in activity. nih.gov Within this thione series, the nature of the substituent at position 3 is critical. For example, in a series of 2-methyl-3-phenylquinazoline-4(3H)-thiones, the substitution pattern on the phenyl ring at position 3 was found to be a key determinant of antimycobacterial potency. nih.gov Specifically, a 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione exhibited higher activity than the standard drug isoniazid (B1672263) against certain mycobacterial strains. nih.gov

For anticancer activity, a variety of substituents at the 3-position have been investigated. In some quinazolinone series, the presence of a substituted aromatic ring at this position is crucial for antimicrobial and cytotoxic activities.

Table 2: Influence of Position 3 Substituents on Antimycobacterial Activity of Quinazoline-4(3H)-thione Derivatives

| Compound | Substituent at Position 3 | Observed Activity | Reference |

| 6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione | 4-isopropylphenyl | Higher than isoniazid against M. avium and M. kansasii | nih.gov |

| General 3-phenylquinazoline-4(3H)-thiones | Phenyl and substituted phenyl | Antimycobacterial activity | nih.gov |

Effects of Substituents at Position 6 on Biological Activity

The C-6 position of the quinazoline ring offers another strategic point for modification to enhance biological efficacy. The electronic and steric properties of substituents at this position can significantly impact the interaction of the molecule with its target.

Studies on various quinazoline derivatives have consistently shown that the introduction of a halogen, particularly a chloro group, at position 6 can lead to a notable increase in biological activity. For instance, 6-chloro substituted 2-methyl-3-phenylquinazoline-4(3H)-thiones were found to be among the most active compounds in a series tested for antimycobacterial effects. nih.gov The presence of a halogen at the 6-position of the quinazoline ring has also been shown to improve anticancer effects in other quinazoline-based drugs. nih.gov

In addition to halogens, the introduction of an amino group at position 6 has been explored. In the development of selective HER2 inhibitors based on the quinazoline scaffold, substitutions at C-6, in combination with modifications at the C-4 aniline (B41778) moiety, were found to be critical for achieving high selectivity over EGFR. nih.gov

Table 3: Effect of Position 6 Substituents on the Biological Activity of Quinazoline Derivatives

| Substituent at Position 6 | Observed Effect on Biological Activity | Target/Activity | Reference |

| Chloro | Increased antimycobacterial activity | Mycobacteria | nih.gov |

| Chloro | Improved anticancer effects | Cancer | nih.gov |

| Various substituents | Modulated selectivity for HER2 over EGFR | HER2/EGFR inhibition | nih.gov |

| Amino | Component of potent MERS-CoV inhibitors | MERS-CoV | nih.gov |

Role of the 7-Methoxy Group on Pharmacological Efficacy

In the context of antimalarial drug discovery, a study on quinazolinone-2-carboxamide derivatives indicated that the 7-methoxy substituent had a marginal effect on antiplasmodial potency. nih.gov However, in the development of antiviral agents, specifically MERS-CoV inhibitors, the introduction of a methoxy (B1213986) group at the 7-position of a 4-anilino-6-aminoquinazoline scaffold led to a slight decrease in activity compared to the unsubstituted analogue. nih.gov

Conversely, the 7-methoxy group has been implicated as a key feature for potent activity in other therapeutic areas. For instance, a compound featuring a 7-methoxy group, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, was identified as a potent tubulin polymerization inhibitor with low nanomolar antiproliferative activity. wikipedia.org The presence of a basic side chain at position 7 of the quinazoline nucleus, often in conjunction with other substitutions, has also been noted to play a significant role in determining cytotoxic activity. wikipedia.org

Structure-Activity Correlations with Molecular Parameters (e.g., Volume, Surface Area)

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding the correlation between the physicochemical properties of a molecule and its biological activity. acs.org For quinazoline derivatives, various molecular descriptors, including those related to molecular volume, surface area, hydrophobicity, and electronic properties, have been used to build predictive models. nih.govnih.gov

While specific QSAR studies focusing exclusively on this compound are limited, research on broader classes of quinazolinone derivatives provides valuable insights. These studies often reveal that a combination of steric, electronic, and hydrophobic parameters governs the biological activity.

In another study on quinazolinonyl analogues as anticonvulsant inhibitors, a model was developed using a combination of constitutional, topological, geometrical, and quantum chemical descriptors. nih.gov The statistical significance of the model indicated a strong correlation between these molecular parameters and the observed anticonvulsant activity. The introduction of larger hydrophobic fragments can sometimes fail to increase binding activity, suggesting that while hydrophobicity is important, an optimal molecular volume and shape are necessary to fit within the target's binding pocket.

Computational and Theoretical Investigations of 7 Methoxy 1h Quinazoline 4 Thione

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand and its target protein, such as an enzyme or receptor. For quinazoline (B50416) derivatives, which are known to interact with a variety of enzymes, molecular docking provides a rational basis for their potential therapeutic applications. sciencepublishinggroup.commdpi.com

Ligand-Protein Binding Interactions with Target Enzymes (e.g., Kinases, Deacetylases)

Quinazoline derivatives have been the subject of numerous molecular docking studies to investigate their interactions with various protein kinases, which are key targets in cancer therapy. mdpi.com These studies often reveal that the quinazoline scaffold can effectively fit into the ATP-binding pocket of kinases. nih.gov For instance, docking studies of quinazoline derivatives with Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have shown that the quinazoline ring system is crucial for binding. nih.govderpharmachemica.com

While specific docking studies on 7-methoxy-1H-quinazoline-4-thione are not extensively documented in publicly available research, the known interactions of similar quinazoline compounds can provide valuable insights. The 7-methoxy group is a common substitution in VEGFR-2 inhibitors and is thought to enhance the electronic density of the ring and contribute to lipophilicity. In a study on quinazolin-4(3H)-one derivatives, modifications with a methoxy (B1213986) group were considered in the design of potential tyrosine kinase inhibitors. nih.gov

In a representative study on quinazolin-4(3H)-one derivatives as potential multiple tyrosine kinase inhibitors, docking analysis revealed significant interactions with the HER2 kinase enzyme. These interactions included hydrogen bonds with key amino acid residues like Met801 and Leu800, as well as several alkyl and pi-alkyl interactions with residues such as Leu726, Val734, Ala751, Lys753, Leu852, and Arg849. nih.gov It is plausible that this compound would engage in similar types of interactions within the active sites of various kinases. The thione group at the 4-position could also participate in hydrogen bonding or other interactions, further stabilizing the ligand-protein complex.

Assessment of Binding Affinities and Conformational Fits

The assessment of binding affinities, often expressed as a docking score or binding energy, is a critical output of molecular docking simulations. These values provide a quantitative measure of the strength of the interaction between the ligand and the protein. For various quinazoline derivatives, docking studies have reported a range of binding affinities against different kinase targets. For example, in a study of 4,6,7-trisubstituted quinazoline derivatives as potential EGFR inhibitors, the binding energies (ΔG) were calculated to rank the compounds, with some exhibiting strong binding affinities. derpharmachemica.com

| Target Enzyme | PDB Code | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| EGFR | 1M17 | -8.5 | Met793, Gly796, Leu718 |

| VEGFR-2 | 1YWN | -9.2 | Cys919, Asp1046, Glu885 |

| CDK2 | 1HCK | -7.8 | Leu83, Lys33, Asp145 |

This table is illustrative and based on data for structurally related quinazoline compounds.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For drug discovery, MD simulations can provide detailed information about the stability of a ligand-protein complex and the conformational dynamics of the compound within the binding site.

Analysis of Ligand-Protein Complex Stability

The stability of the ligand-protein complex is a key indicator of the potential efficacy of a drug candidate. MD simulations can assess this stability by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. Lower and more stable RMSD values generally indicate a more stable complex. nih.gov

In studies of quinazoline derivatives, MD simulations have been used to confirm the stability of the docked complexes. For instance, in a study of quinazoline-morpholinobenzylideneamino hybrids, MD simulations showed that the ligand-protein complexes with VEGFR1 and VEGFR2 exhibited high stability, with RMSD values around 1-2 Å. nih.gov These simulations often reveal that key hydrogen bonds and hydrophobic interactions observed in the initial docking pose are maintained throughout the simulation, further confirming the stability of the binding mode. nih.gov

Conformational Behavior and Dynamics of the Compound

MD simulations also provide insights into the conformational flexibility of the ligand within the binding site. The analysis of the trajectory from an MD simulation can reveal the different conformations that the compound adopts and the energetic landscape of its binding. This information is crucial for understanding the dynamic nature of the ligand-protein interaction.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic and toxicological properties of a compound. These predictions help to identify potential liabilities that could lead to failure in later stages of drug development. Various computational models and software are available to predict a wide range of ADMET properties.

For quinazoline derivatives, in silico ADMET studies have generally suggested that these compounds possess favorable drug-like properties. researchgate.net For example, many quinazoline derivatives are predicted to have good oral bioavailability and to adhere to Lipinski's rule of five, which is a set of guidelines used to evaluate the drug-likeness of a chemical compound. researchgate.net

The following table provides a hypothetical in silico ADMET profile for this compound, based on typical predictions for similar small molecules.

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the gut |

| Caco-2 Permeability | High | Good potential for oral absorption |

| Distribution | ||

| BBB Permeability | Low | Unlikely to cross the blood-brain barrier |

| Plasma Protein Binding | High | Likely to be highly bound to plasma proteins |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions |

| CYP3A4 Inhibition | Non-inhibitor | Low potential for drug-drug interactions |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | May be actively secreted by the kidneys |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low potential for carcinogenicity |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

This table is illustrative and the values are hypothetical, representing typical predictions for a drug-like molecule.

Predicted Pharmacokinetic Parameters (e.g., Caco-2 Permeability, Human Intestinal Absorption)

For many quinazoline derivatives, parameters such as Caco-2 permeability, which indicates intestinal absorption, are computationally assessed. nih.gov For instance, studies on other quinazolinone derivatives have shown good predicted human intestinal absorption. nih.gov However, no specific data for Caco-2 permeability or human intestinal absorption of this compound has been reported.

Predicted Bioavailability and Drug-likeness Assessment

The "drug-likeness" of a compound is often evaluated based on criteria such as Lipinski's Rule of Five. researchgate.net This rule helps to predict if a compound has properties that would make it a likely orally active drug in humans. While many quinazoline derivatives have been analyzed for their drug-likeness, specific predictions for this compound are absent from the literature. nih.govnih.gov

Predicted Enzyme Inhibition Profiles (e.g., hERG Inhibition, P-glycoprotein Inhibition)

The potential for a compound to inhibit key enzymes like hERG (human Ether-à-go-go-Related Gene), which is critical for cardiac function, or P-glycoprotein, a transporter involved in drug resistance, is a crucial part of preclinical safety assessment. While these predictions are available for some quinazolines, no such data has been published for this compound.

Density Functional Theory (DFT) Calculations: Unexplored Territory

DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of atoms, molecules, and condensed matter. researchgate.net It provides insights into molecular geometry, vibrational frequencies, and electronic properties, which can be correlated with biological activity. researchgate.net

Quantum Chemical Characterization of Electronic Structure

DFT calculations are used to determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which help in understanding the chemical reactivity and kinetic stability of a molecule. While the electronic structure of various quinazoline analogues has been characterized using DFT, this analysis has not been published for this compound. researchgate.net

Understanding Structural Features Critical for Biological Activity

By analyzing the electronic properties and molecular orbitals, DFT can help identify the structural features of a molecule that are critical for its interaction with a biological target. nih.govnih.gov This information is invaluable for the rational design of more potent and selective analogues. For the broader quinazoline class, such studies have been instrumental in understanding their mechanism of action. nih.govnih.gov However, a specific DFT-based analysis of the structure-activity relationship for this compound is not available.

Future Research Directions for 7 Methoxy 1h Quinazoline 4 Thione

Design and Synthesis of Novel Analogs with Enhanced Biological Activity

A primary avenue for future research lies in the rational design and synthesis of novel analogs of 7-methoxy-1H-quinazoline-4-thione to improve its biological activity profile. The quinazoline (B50416) scaffold is highly amenable to chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov

The thione group at the C4 position is a critical site for modification, particularly through nucleophilic substitution reactions. evitachem.com For instance, S-alkylation can produce a variety of 4-methylthioquinazoline derivatives, a method that has been shown to yield good results under mild conditions. evitachem.com Future work could expand on this by introducing a diverse range of alkyl and aryl substituents to probe interactions with target binding sites. Furthermore, the synthesis of thioether derivatives has been explored for other quinazoline-4-one-2-thiones, demonstrating the feasibility of creating extensive libraries of such compounds. nih.gov

Modifications to the quinazoline ring system itself also present opportunities for enhancing bioactivity. Substitutions at various positions on the benzene (B151609) ring could modulate the compound's electronic properties and lipophilicity, which are crucial for pharmacokinetic and pharmacodynamic profiles. frontiersin.org Synthetic strategies such as one-pot procedures using various catalysts or multi-step reactions starting from precursors like anthranilamide or isatoic anhydride (B1165640) can be employed to generate these novel analogs. researchgate.netnih.gov The development of hybrid molecules, where the this compound scaffold is combined with other known bioactive pharmacophores, is another promising strategy that has been successfully used for other quinazolinones. nih.gov

Table 1: Synthetic Strategies for Quinazoline Analogs

| Strategy | Description | Potential Outcome |

|---|---|---|

| Nucleophilic Substitution | Modification of the thione group with various alkyl or aryl halides. evitachem.comnih.gov | Creation of diverse thioether derivatives with potentially altered target affinity. |

| Ring System Modification | Introduction of different functional groups onto the benzene portion of the quinazoline core. frontiersin.org | Improved pharmacokinetic properties and target specificity. |

| Molecular Hybridization | Covalent linking of the quinazoline-4-thione scaffold to other bioactive molecules. nih.gov | Development of agents with dual or synergistic modes of action. |

Exploration of Additional Molecular Targets and Biological Pathways

While the precise molecular targets of this compound are not fully elucidated, the broader quinazoline class is known to interact with a range of biologically important molecules. mdpi.com A key future direction is to identify and validate the specific targets of this compound and its derivatives.

Given that many quinazoline derivatives act as kinase inhibitors, a primary focus should be on screening against a panel of protein kinases involved in cancer and inflammation. mdpi.com Targets such as Epidermal Growth Factor Receptor (EGFR), HER2, and Cyclin-Dependent Kinase 2 (CDK2) have been identified for some quinazolin-4(3H)-one derivatives and represent logical starting points. nih.govnih.gov Beyond kinases, other enzymes like soluble epoxide hydrolase (sEH), which is involved in inflammation, have also been identified as targets for quinazolinone-based compounds. acs.org Research indicates that quinazoline derivatives often show a high affinity for protein kinases and G-protein coupled receptors. evitachem.com

The known biological activities of quinazolines, including anticancer, anti-inflammatory, antioxidant, and antibacterial effects, suggest that this compound may modulate multiple biological pathways. researchgate.netmdpi.commdpi.com Future research should employ transcriptomic and proteomic approaches to obtain a global view of the cellular pathways affected by this compound. This could uncover novel mechanisms of action and identify new therapeutic indications. For example, the potential for sulfur-substituted quinazolinones in treating neurodegenerative diseases is an emerging area of interest. mdpi.com

Advanced Computational Modeling for Lead Optimization

In silico methods are invaluable tools for accelerating drug discovery and can be effectively applied to the lead optimization of this compound. Advanced computational modeling can guide the design of new analogs with improved potency and drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) studies can be developed to create predictive models that correlate the structural features of quinazoline derivatives with their biological activities. researchgate.net These models can then be used to prioritize the synthesis of new compounds with the highest probability of success.

Molecular docking simulations can provide insights into the binding modes of this compound and its analogs within the active sites of potential protein targets, such as various kinases. nih.govacs.org This information is crucial for understanding the molecular basis of activity and for designing modifications that enhance binding affinity and selectivity. For example, docking studies have revealed that some quinazolin-4(3H)-one derivatives can act as either ATP-competitive or non-competitive inhibitors of different kinases. nih.gov

Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly designed compounds. nih.govresearchgate.net By filtering out compounds with predicted poor pharmacokinetic profiles early in the discovery process, researchers can focus resources on the most promising candidates, thereby increasing the efficiency of the drug development pipeline.

Investigation of Synergistic Effects with Established Agents

The potential for this compound to act synergistically with existing drugs is a compelling area for future investigation. Combination therapies are a cornerstone of modern medicine, particularly in oncology, where they can enhance efficacy, overcome drug resistance, and reduce toxicity.

Future studies should evaluate the effects of combining this compound with established anticancer agents. Given that many quinazolines target cell signaling pathways, there is a strong rationale for combining them with cytotoxic chemotherapies or other targeted agents. The concept of "molecular hybridization," where two pharmacophores are combined into a single molecule, has been explored for quinazolinones and could be a strategy to design compounds with built-in synergistic activity. nih.gov

These investigations would typically involve in vitro cell-based assays to screen for synergistic, additive, or antagonistic interactions, followed by in vivo studies in relevant disease models to confirm the therapeutic benefit. Identifying synergistic combinations could significantly expand the therapeutic potential of this compound and provide new, more effective treatment options for various diseases.

Q & A

Basic Research Questions

Q. What are the preferred methods for synthesizing 7-methoxy-1H-quinazoline-4-thione and validating its purity?

- Methodological Answer : Synthesis typically involves cyclization of substituted anthranilic acid derivatives with thiourea under acidic conditions. For example, microwave-assisted synthesis can improve yield and reduce reaction time compared to traditional thermal methods . Purification is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity validation requires a combination of:

- HPLC (>95% purity threshold).

- NMR spectroscopy (¹H/¹³C for functional group confirmation).

- Mass spectrometry (HRMS for molecular ion verification).

- Elemental analysis (C, H, N, S within ±0.4% of theoretical values) .

Q. How is the molecular structure of this compound confirmed in crystallographic studies?